2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Description
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic small molecule characterized by a phenoxyacetamide backbone linked to a 1,2,4-triazole heterocycle. It is cataloged under LINCS ID LSM-2478, indicating its inclusion in chemical libraries for high-throughput screening in biological and pharmacological studies . Its primary applications involve environmental and human disease models, though specific mechanistic details remain under investigation.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)15-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVUTNMKCJKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ML088 involves several steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of an appropriate starting material with a series of reagents to form the desired product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity . Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
ML088 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively combat both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. The mechanism often involves inhibition of specific enzymes or disruption of cellular processes essential for microbial survival .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that related triazole compounds can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7) and others. The anticancer efficacy is often evaluated using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies further support these findings by elucidating the binding interactions between the compound and target proteins involved in cancer progression .
Agricultural Applications
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. They work by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The application of this compound in agricultural settings could provide an effective means to control various fungal diseases in crops. Field trials have shown promising results in controlling pathogens responsible for significant agricultural losses .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics .
Evaluation of Anticancer Activity
Another significant study focused on the anticancer properties of triazole derivatives similar to this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Mechanism of Action
The mechanism of action of ML088 involves its interaction with tissue non-specific alkaline phosphatase. This enzyme is involved in the dephosphorylation of various substrates, and ML088 acts as an inhibitor, modulating the enzyme’s activity. The molecular targets and pathways involved in this process include the binding of ML088 to the active site of the enzyme, leading to changes in its conformation and activity .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure: Features a naphthalenyloxy group instead of chloromethylphenoxy.
- Properties : The bulky naphthalene ring increases molecular weight (MW: 393.11 g/mol) and may reduce solubility compared to the target compound. IR data confirm the presence of C=O (1678 cm⁻¹) and C–O (1136 cm⁻¹) bonds, similar to the target .
- Activity: Not explicitly reported, but the naphthalene group could enhance π-π stacking in receptor binding.
N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-fluoro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (11h)
- Structure: Incorporates a hydrazinecarbonyl bridge and fluorinated indolinone, contrasting with the simpler acetamide linkage in the target.
- Properties : High thermal stability (m.p. >300°C) due to extended conjugation and hydrogen bonding. Elemental analysis (C: 56.19%, H: 3.21%, N: 18.35%) aligns with calculated values .
- Activity : Targets VEGFR-2 in cancer therapy, demonstrating the role of triazole-hydrazine hybrids in kinase inhibition .
Chlorinated Derivatives with Varied Heterocycles
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structure: Replaces triazole with a pyrazole ring and introduces a cyano group.
- Bond-length data (e.g., C–Cl: 1.73 Å) are consistent with chlorinated aromatics .
- Activity : Intermediate in synthesizing Fipronil derivatives, highlighting divergent applications (insecticidal vs. therapeutic) compared to the target compound .
2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Key Observations:
Triazole vs. Pyrazole : Triazole-containing compounds (e.g., target, 11h) are more prevalent in therapeutic contexts (e.g., anticancer ), whereas pyrazole derivatives align with agrochemical applications .
Substituent Effects: Chlorine: Enhances lipophilicity and metabolic stability in both target and Fipronil intermediates. Bulkier Groups (Naphthalene, Indolinone): May improve target binding but reduce solubility.
Thermal Stability : Hydrazine-linked triazoles (e.g., 11h) exhibit exceptionally high melting points (>300°C), suggesting strong intermolecular interactions .
Research Implications
The target compound’s distinct 4-chloro-3-methylphenoxy group differentiates it from analogues with naphthalenyl or fluorinated indolinone moieties. While its exact mechanism remains unelucidated, structural parallels to VEGFR-2 inhibitors and environmental phenotype modifiers suggest dual applicability in drug discovery and toxicology. Further studies should explore its pharmacokinetic profile and receptor-specific interactions.
Biological Activity
2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic compound that incorporates both a triazole moiety and a chloro-substituted aromatic ether. Its structural characteristics suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The presence of the triazole ring contributes to its antimicrobial properties. Triazoles are known for their efficacy against a range of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Studies
In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard assays.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Bacillus subtilis | 16 | High |
These results indicate that the compound has a promising profile as an antibacterial agent.
Anticancer Activity
The anticancer potential of this compound was evaluated using several human cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes the findings from MTT assays assessing cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
The IC50 values indicate that the compound is effective at low concentrations, promoting apoptosis in treated cells.
Case Studies
Several studies have investigated the biological activity of related compounds containing triazole moieties. For instance:
- Triazole Derivatives in Cancer Treatment : A study demonstrated that triazole derivatives could inhibit tumor growth by inducing apoptosis via caspase activation pathways. Similar mechanisms are hypothesized for this compound .
- Antibacterial Properties : Research on related compounds has shown that the introduction of electron-withdrawing groups (like chlorine) enhances antibacterial activity against resistant strains .
Mechanistic Insights
The mechanism by which this compound exerts its effects may involve:
- Inhibition of DNA Synthesis : Similar triazole compounds have been shown to interfere with nucleic acid synthesis in bacteria.
- Apoptotic Pathways : The activation of caspases suggests a pathway leading to programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution between a phenoxy-containing intermediate and a triazole-linked chloroacetamide. Key steps include:
- Refluxing with potassium hydroxide (KOH) in an ethanol/water mixture (1:1 v/v) at 80–100°C for 1–4 hours .
- Using triethylamine as a base in dioxane or ethanol to facilitate coupling .
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and purifying by recrystallization (ethanol or ethanol-DMF mixtures) .
Q. What safety protocols are critical for handling this compound?
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with water or open flames due to potential reactivity .
- Emergency Measures : For skin contact, rinse with copious water; for inhalation, move to fresh air and seek medical attention .
Q. Which analytical techniques validate the compound’s structure and purity?
- Structural Confirmation :
- 1H/13C NMR : Identify acetamide protons (δ 2.1–2.3 ppm) and triazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., m/z 323.75 for [M+H]+) .
- Purity Assessment :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; >95% purity is acceptable for biological assays .
- Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C: 48.3%, H: 3.9%, N: 21.6%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Structural Modifications :
- Vary substituents on the phenoxy ring (e.g., replace Cl with F or Br) .
- Modify the triazole moiety (e.g., introduce methyl or aryl groups at N-1) .
- Evaluation :
- Test derivatives in enzyme inhibition assays (e.g., VEGFR-2 kinase for anticancer activity) .
- Compare actoprotective effects in rodent forced-swim tests; substituents like 4-chlorobenzylidene enhance activity, while nitro groups reduce efficacy .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Hypoglycemic Activity : Use streptozotocin-induced diabetic Wistar rats, administering 50–100 mg/kg orally and monitoring blood glucose for 24 hours .
- Anticancer Studies : Employ xenograft models (e.g., human breast cancer MDA-MB-231 cells) with daily intraperitoneal doses (10–20 mg/kg) and tumor volume measurement .
- Actoprotective Effects : Assess swimming endurance in mice; compounds showing >30% latency improvement are considered promising .
Q. How can contradictory biological activity data across studies be resolved?
- Systematic Approaches :
- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude batch variability .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and animal strains (e.g., Sprague-Dawley rats) .
- Meta-Analysis : Compare substituent effects (e.g., notes 4-chloro groups enhance activity, while 3-nitro groups are detrimental) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous solvents and inert atmosphere to prevent side reactions (e.g., hydrolysis of acetamide) .
- Biological Assays : Include positive controls (e.g., metformin for hypoglycemic studies) and validate results with triplicate experiments .
- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding to targets like VEGFR-2; prioritize derivatives with docking scores ≤−8.0 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
